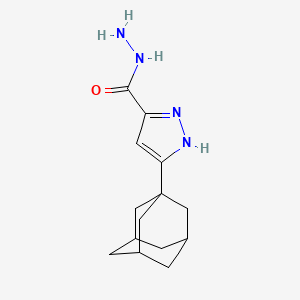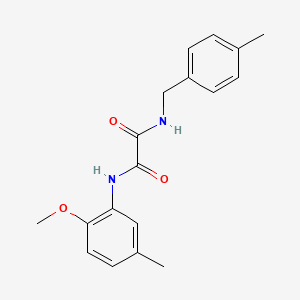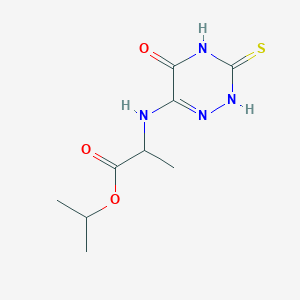
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide acts as an inhibitor of enzymes that are involved in cancer cell proliferation. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide inhibits the activity of enzymes that are involved in cancer cell proliferation, leading to decreased cell growth and division. Physiologically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its low solubility in water, which may limit its use in aqueous environments, and its potential toxicity, which may require special handling and disposal procedures.
将来の方向性
There are several future directions for research on 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of metal-organic frameworks with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide and its biochemical and physiological effects.
合成法
The synthesis of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole with hydrazine hydrate and acetic anhydride. The synthesis method has been optimized to yield high purity and yield of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide.
科学的研究の応用
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has shown promising activity against cancer cells, and it has been used as a starting point for the development of new anticancer agents. In material science, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
特性
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)
![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)